Furcellaran

Sulfated Polysaccharides Polyelectrolyte Characterization Hydrocolloid Chemistry

Furcellaran (E407a) delivers 0.6–0.7 sulfate/disaccharide—lower charge density than κ-carrageenan—for softer, more elastic gels. Optimal for confectionery fillings, dairy desserts, and frozen applications (ice cream) at <5 g/L to avoid gelation. Offers equivalent ice recrystallization inhibition to κ-carrageenan. Best for mild heating processes; avoid high-temperature sterilization. Ideal when agar or κ-carrageenan gels are too firm or brittle.

Molecular Formula C8H4ClN3O2
Molecular Weight 209.59 g/mol
CAS No. 55686-94-7
Cat. No. B1364894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurcellaran
CAS55686-94-7
Molecular FormulaC8H4ClN3O2
Molecular Weight209.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N=C2C=C1[N+](=O)[O-])Cl
InChIInChI=1S/C8H4ClN3O2/c9-8-4-10-6-2-1-5(12(13)14)3-7(6)11-8/h1-4H
InChIKeyDCWHGXURAAYUEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 kg / 5 kg / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furcellaran (CAS 55686-94-7) Procurement Guide: Sulfated Polysaccharide for Gelation and Cryostabilization


Furcellaran (CAS 55686-94-7), also known as Danish agar, is an anionic sulfated polysaccharide extracted from the red alga Furcellaria lumbricalis. Structurally, it is a hybrid β/κ-carrageenan, possessing a backbone of alternating 3-linked β-D-galactopyranose and 4-linked 3,6-anhydro-α-D-galactopyranose units with sulfate ester groups [1]. Its sulfate content typically ranges from 8% to 20%, corresponding to approximately one sulfate group per three to four monosaccharide residues [2]. This composition places furcellaran functionally between the firm, brittle gels of κ-carrageenan and the more elastic gels of ι-carrageenan, while offering distinct processing and stability characteristics relevant to industrial formulation [3].

Why Furcellaran Cannot Be Simply Substituted by κ-Carrageenan or Agar


Although furcellaran, κ-carrageenan, and agar share a common galactan backbone and the ability to form thermoreversible gels, their functional equivalence in formulation is precluded by critical differences in sulfate density, charge distribution, and resulting physical properties. Furcellaran possesses a significantly lower charge density (0.69 sulfate groups per disaccharide) than κ-carrageenan (0.92), ι-carrageenan (1.53), and λ-carrageenan (2.07), which directly influences counterion sensitivity, gel strength, and thermal hysteresis [1]. Furthermore, the hybrid β/κ-structure of furcellaran imparts a unique rheological profile and thermal stability that diverges from both pure κ-carrageenan and agar under identical processing conditions [2]. These molecular distinctions manifest as measurable differences in gelation temperature, thermal stability, and mechanical properties, rendering direct substitution without formulation adjustment technically unsound.

Quantitative Differentiation of Furcellaran Against Closest Analogs


Charge Density and Sulfate Content Comparison: Furcellaran vs. κ-, ι-, and λ-Carrageenans

Furcellaran exhibits the lowest charge density among the commercial carrageenans, quantified as 0.69 sulfate groups per disaccharide. This is measurably lower than κ-carrageenan (0.92), ι-carrageenan (1.53), and λ-carrageenan (2.07) [1]. The lower sulfate ester content—one sulfate group per 3.3 to 4.5 monosaccharide residues, averaging one per 3.9 monomers—directly correlates with reduced water solubility at ambient temperatures and altered cation sensitivity compared to more highly sulfated carrageenans [2].

Sulfated Polysaccharides Polyelectrolyte Characterization Hydrocolloid Chemistry

Gel Strength Thermal Stability: Furcellaran vs. κ-Carrageenan and ι-Carrageenan

Under identical thermal treatment (75–115 °C for 15 minutes), 2.5% (w/v) furcellaran gels exhibit a progressive decrease in gel strength with increasing temperature, whereas 2.5% (w/v) κ-, κ/λ-, and ι-carrageenan gels maintain constant gel strength across the tested temperature range [1]. Furcellaran was identified as the most thermally sensitive among the tested carrageenans, with both melting and gelling temperatures decreasing with increasing heat treatment intensity [2].

Rheology Thermal Gelation Food Hydrocolloids

Ice Recrystallization Inhibition (IRI) Activity: Furcellaran Equivalence to κ-Carrageenan

Furcellaran demonstrates ice recrystallization inhibition (IRI) activity equivalent to that of κ-carrageenan [1]. However, this IRI activity is concentration-dependent: at 5 g/L, furcellaran solutions transition to a gel-like consistency, which coincides with decreased recrystallization inhibition activity and the formation of larger ice crystals compared to lower, non-gelling concentrations [2]. This behavior indicates a functional threshold not observed in all polysaccharide cryoprotectants.

Cryoprotection Frozen Food Stability Ice Crystal Growth

Hydration Temperature Requirement: Furcellaran vs. κ-Carrageenan in Mixed Systems

In binary gel systems with konjac gum, furcellaran requires a significantly lower hydration holding temperature of 40 °C, compared to 60 °C for semi-purified κ-carrageenan under identical processing conditions [1]. Both systems were hydrated for (15–20) × 60 s. This lower temperature requirement is attributed to furcellaran's distinct molecular conformation and sulfate distribution, which facilitates earlier hydration and network formation.

Hydrocolloid Processing Gel Preparation Formulation Parameters

Mechanical Textural Equivalence in Meat Systems: Furcellaran vs. κ-Carrageenan

In model chicken liver pâté systems, furcellaran and κ-carrageenan produced statistically equivalent (p < 0.05) maximum hardness and viscoelastic moduli when incorporated at 0.75% w/w [1]. Both hydrocolloids yielded significantly higher hardness values than ι-carrageenan at the same concentration. The study evaluated κ-carrageenan, ι-carrageenan, and furcellaran at four concentrations (0.25, 0.50, 0.75, and 1.00% w/w), with hardness and viscoelastic moduli increasing proportionally with hydrocolloid concentration for all three materials.

Meat Processing Textural Analysis Food Formulation

Potassium Chloride Sensitivity: Furcellaran Gel Storage Modulus Response

Furcellaran gels (1.5% w/w) exhibit a threefold decrease in storage modulus (G′) when the KCl concentration is reduced from 40 mM to 10 mM, dropping from approximately 30,000 Pa to 9,300 Pa [1]. Under the same 40 mM KCl conditions, furcellaran gels display a thermal hysteresis (difference between melting and gelling temperatures) of 31 °C. This potassium sensitivity is a hallmark of κ-type carrageenans but the specific magnitude of response is unique to furcellaran's hybrid structure.

Rheology Ionic Gelation Hydrocolloid Characterization

Furcellaran Application Scenarios: Where Quantifiable Differentiation Drives Selection


Frozen Food Cryoprotection: Exploiting Equivalent IRI Activity with Lower Formulation Energy Input

Furcellaran inhibits ice recrystallization as effectively as κ-carrageenan [1], making it suitable for frozen desserts, ice cream, and frozen biological materials. The lower hydration temperature requirement (40 °C vs. 60 °C for κ-carrageenan in mixed systems) [2] reduces energy consumption during incorporation. Formulation guidance: maintain furcellaran concentration below 5 g/L to avoid gelation-induced reduction in IRI activity [3].

Emulsified Meat Products: Direct κ-Carrageenan Replacement with Equivalent Texture

In emulsified meat products such as pâtés, sausages, and spreadable liver products, furcellaran at 0.75% w/w delivers statistically equivalent hardness and viscoelastic properties to κ-carrageenan [1]. Furcellaran's lower charge density (0.69 sulfate groups per disaccharide) [2] may reduce undesirable interactions with protein-bound calcium, potentially improving emulsion stability in formulations sensitive to divalent cation bridging.

Energy-Efficient Gel Preparation: Leveraging the 40 °C Hydration Advantage

For industrial gel preparation requiring hydration prior to setting, furcellaran's 40 °C optimal hydration temperature in konjac gum systems—20 °C lower than the 60 °C required for κ-carrageenan under identical conditions [1]—enables significant energy savings in continuous processing lines. This is particularly valuable for large-scale production of water dessert gels, confectionery jellies, and dairy desserts where heating costs are a material operating expense.

Controlled Thermal Gel Weakening: Applications Requiring Temperature-Responsive Texture

Furcellaran's demonstrated thermal instability—decreasing gel strength with increasing heat treatment temperature (75–115 °C) while κ-, ι-, and κ/λ-carrageenan gels remain stable [1]—makes it uniquely suitable for applications requiring controlled gel weakening during processing or consumption. Examples include heat-and-serve products where gel breakdown is desirable, or as a sacrificial texturizing agent in formulations subjected to post-gelation thermal processing.

Technical Documentation Hub

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